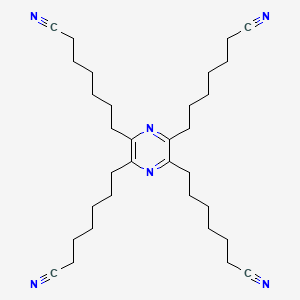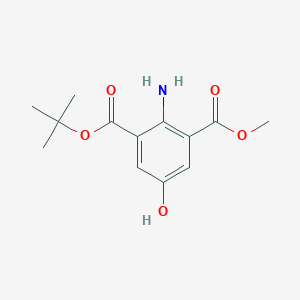
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with an amino group, a hydroxyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2-amino-5-hydroxybenzene-1,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring a high-purity product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-amino-5-oxo-benzene-1,3-dicarboxylate.
Reduction: Formation of 2-amino-5-hydroxybenzene-1,3-diamine.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds with active sites, modulating the activity of the target molecules. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl 2-amino-4-hydroxybenzene-1,3-dicarboxylate
- tert-Butyl methyl 2-amino-5-methoxybenzene-1,3-dicarboxylate
- tert-Butyl methyl 2-amino-5-hydroxybenzene-1,4-dicarboxylate
Uniqueness
tert-Butyl methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups on the benzene ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
141311-38-8 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-amino-5-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)9-6-7(15)5-8(10(9)14)11(16)18-4/h5-6,15H,14H2,1-4H3 |
InChI Key |
UXEHLRGJWTWLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1N)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
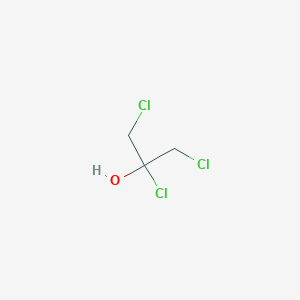
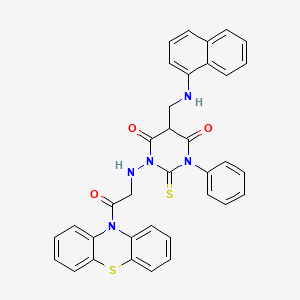
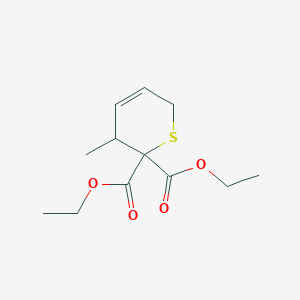
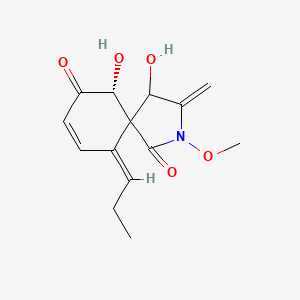
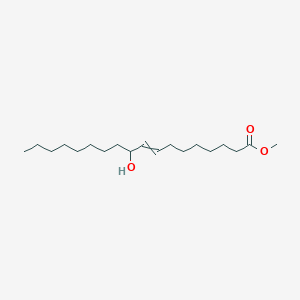
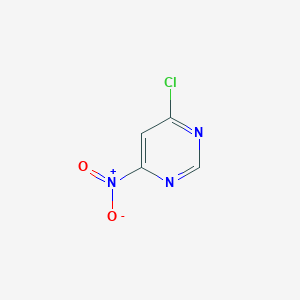
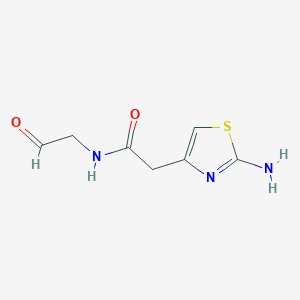
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
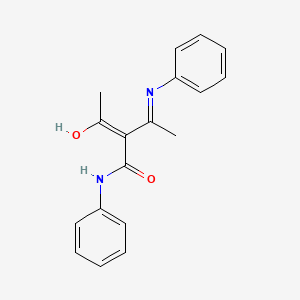
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
